molecular formula C8H8N2O2 B13148491 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid

3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B13148491
M. Wt: 164.16 g/mol
InChI Key: AZBPEBSXHWPWCG-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation using suitable oxidizing agents to yield the desired 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid, which can have distinct chemical and biological properties .

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
  • 3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-ynoic acid

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12)

InChI Key

AZBPEBSXHWPWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C#CC(=O)O

Origin of Product

United States

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